tert-Butyl (4-acetylphenyl)(methyl)carbamate chemical properties
tert-Butyl (4-acetylphenyl)(methyl)carbamate chemical properties
An In-Depth Technical Guide to the Chemical Properties of tert-Butyl (4-acetylphenyl)(methyl)carbamate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of tert-Butyl (4-acetylphenyl)(methyl)carbamate, a key intermediate in synthetic organic chemistry. Its structure combines a reactive ketone functionality with a stable, yet readily cleavable, protected amine, making it a valuable building block in the design and synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. This guide delves into its physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, offering field-proven insights for laboratory use.
Core Molecular Structure and Physicochemical Properties
tert-Butyl (4-acetylphenyl)(methyl)carbamate, also known by its synonym N-Boc-N-methyl-4-acetylaniline, is a bifunctional organic compound. The core of the molecule is an acetophenone unit, which provides a reactive carbonyl handle for further chemical transformations. This core is substituted with a secondary amine that is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic protocols.[1][2] This dual functionality allows for selective manipulation of different parts of the molecule.
The carbamate group itself is a key structural motif in many approved drugs, valued for its chemical stability and ability to participate in hydrogen bonding, which can be crucial for drug-target interactions.[3][4]
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 907209-80-7 | [5] |
| Molecular Formula | C₁₄H₁₉NO₃ | [5] |
| Molecular Weight | 249.31 g/mol | [5] |
| IUPAC Name | tert-butyl (4-acetylphenyl)(methyl)carbamate | N/A |
| SMILES | CC(=O)C1=CC=C(C=C1)N(C)C(=O)OC(C)(C)C | [5] |
| Boiling Point (Predicted) | 400.6 ± 38.0 °C at 760 mmHg | |
| Topological Polar Surface Area (TPSA) | 46.61 Ų | [5] |
| LogP (Predicted) | 3.2605 | [5] |
Spectroscopic Characterization
A thorough understanding of the spectroscopic profile of tert-Butyl (4-acetylphenyl)(methyl)carbamate is essential for reaction monitoring and quality control. While specific spectra for this exact compound are not publicly available, its characteristic features can be reliably predicted based on its functional groups and data from analogous structures.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. Key predicted signals include:
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A sharp singlet around 1.5 ppm , integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.
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A singlet around 3.3 ppm , integrating to 3H, for the N-methyl protons.
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A singlet near 2.6 ppm , integrating to 3H, representing the acetyl methyl protons.
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Two doublets in the aromatic region (~7.4-8.0 ppm ), each integrating to 2H, characteristic of a 1,4-disubstituted benzene ring. The downfield shift is influenced by the electron-withdrawing acetyl group.
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-
¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data, with expected signals for the tert-butyl quaternary (~80 ppm) and methyl (~28 ppm) carbons, the N-methyl carbon (~38 ppm), the acetyl carbonyl (~197 ppm) and methyl (~26 ppm) carbons, the carbamate carbonyl (~154 ppm), and the distinct aromatic carbons.
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Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the key functional groups.
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A strong, sharp absorption band around 1680 cm⁻¹ is characteristic of the aryl ketone C=O stretch.
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Another strong absorption, typically at a higher wavenumber around 1715-1725 cm⁻¹ , corresponds to the C=O stretch of the carbamate group.
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C-N stretching vibrations would appear in the fingerprint region.
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Aromatic C=C stretching bands would be observed around 1600 cm⁻¹ and 1500 cm⁻¹ .
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-
Mass Spectrometry: In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 249. A prominent fragment would likely correspond to the loss of the tert-butyl group ([M-57]⁺) or isobutylene, a characteristic fragmentation pathway for Boc-protected compounds.
Synthesis and Chemical Reactivity
Synthetic Protocol: N-Boc Protection
The most direct and efficient synthesis of tert-Butyl (4-acetylphenyl)(methyl)carbamate involves the protection of the secondary amine of N-methyl-4-aminoacetophenone. The use of di-tert-butyl dicarbonate (Boc₂O) is the standard and preferred reagent for this transformation due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[2]
Experimental Protocol: Synthesis
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Reaction Setup: To a solution of N-methyl-4-aminoacetophenone (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM), add a base such as triethylamine (TEA, 1.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).
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Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) to the stirred solution at room temperature. The use of a slight excess of Boc₂O ensures complete conversion of the starting material.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
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Workup and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure tert-Butyl (4-acetylphenyl)(methyl)carbamate.
Caption: Workflow for the Synthesis of tert-Butyl (4-acetylphenyl)(methyl)carbamate.
Chemical Reactivity
The reactivity of this molecule is governed by its three primary components: the Boc-protected amine, the acetyl group, and the aromatic ring.
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Boc Group Deprotection: The most critical reaction is the acid-catalyzed cleavage of the Boc group. This is typically achieved with high efficiency using strong acids like trifluoroacetic acid (TFA) in an inert solvent such as DCM, or with hydrochloric acid (HCl) in methanol or dioxane.[6] The reaction proceeds via protonation of the carbamate, followed by the elimination of the stable tert-butyl cation, which subsequently forms isobutylene and a proton. The resulting carbamic acid readily decarboxylates to yield the free secondary amine.[2] This selective deprotection unmasks the amine for subsequent reactions, such as amide couplings or alkylations.
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
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Reactivity of the Acetyl Group: The ketone is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This reaction is generally compatible with the Boc group. More complex transformations, such as Wittig reactions or reductive aminations, can also be performed at this site.
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Aromatic Ring Reactivity: The aromatic ring can undergo electrophilic aromatic substitution. The directing effects are competing: the N-Boc-methyl group is an ortho-, para-director and is activating, while the acetyl group is a meta-director and deactivating. The outcome of such a reaction would depend heavily on the specific electrophile and reaction conditions.
Applications in Drug Development and Research
tert-Butyl (4-acetylphenyl)(methyl)carbamate serves as a valuable intermediate for synthesizing more elaborate molecular structures. After deprotection, the resulting N-methyl-4-aminoacetophenone can be further functionalized. For example:
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Amide Coupling: The secondary amine can be coupled with carboxylic acids to form amides, a common linkage in pharmaceutical compounds.
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Reductive Amination: The ketone can be used in reductive amination reactions to introduce new amine-containing substituents.
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Building Block for Heterocycles: The molecule can serve as a precursor for the synthesis of various heterocyclic systems.
The strategic placement of the protected amine and the ketone allows for a modular approach to building libraries of compounds for screening in drug discovery programs.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling practices should be based on chemically similar substances containing carbamate and ketone functionalities.
Table 2: Recommended Safety and Handling Procedures
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[7] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7][8] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[8] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[7] |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Do not empty into drains.[9] |
Conclusion
tert-Butyl (4-acetylphenyl)(methyl)carbamate is a strategically designed synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. The robust Boc-protecting group allows for selective chemistry to be performed at the acetyl moiety, while its simple and high-yielding deprotection unmasks a nucleophilic secondary amine for further elaboration. This combination of stability and controlled reactivity makes it an important tool for medicinal chemists and researchers in the construction of novel and complex molecular architectures.
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